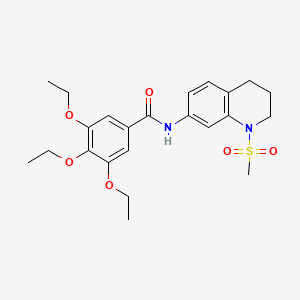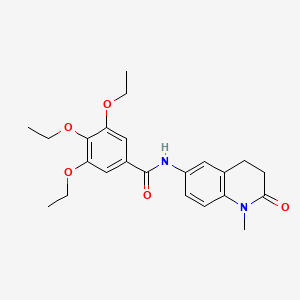
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 3,4,5-TE-MSTQ, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a drug for the treatment of various diseases. This compound has a wide range of applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a drug for the treatment of various diseases. It has also been used as a model compound for studying the structure-activity relationships of other compounds. Furthermore, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and lipoxygenase, and as a modulator of signal transduction pathways, such as the MAPK pathway.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 and lipoxygenase, by binding to their active sites and blocking their activity. It has also been suggested that 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ modulates signal transduction pathways, such as the MAPK pathway, by binding to specific receptors and activating them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ are not yet fully understood. However, it has been suggested that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ for laboratory experiments is its low cost and availability. It is also relatively stable and easy to handle. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in biochemical assays. In addition, the effects of this compound on living cells are not yet fully understood, which may limit its use in cell-based experiments.
Zukünftige Richtungen
There are many potential future directions for 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ research. One possible direction is to investigate its effects on other enzymes and signal transduction pathways. It could also be used as a model compound to study the structure-activity relationships of other compounds. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Finally, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ could be used in cell-based experiments to study its effects on living cells.
Synthesemethoden
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ can be synthesized through a multi-step process. The first step involves the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3,4,5-triethoxybenzene in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ, in high yields. Other methods of synthesis have also been reported, such as the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-chloro-4,5-diethoxybenzene in the presence of a base, or the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 1,3-diethoxybenzene in the presence of a base.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-5-29-20-13-17(14-21(30-6-2)22(20)31-7-3)23(26)24-18-11-10-16-9-8-12-25(19(16)15-18)32(4,27)28/h10-11,13-15H,5-9,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKDLJSAWDZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6572441.png)
![3-(4-chlorophenyl)-N-(2,2-diethoxyethyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6572442.png)
![2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6572449.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B6572458.png)
![4-ethoxy-3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6572467.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572477.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B6572481.png)

![3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572496.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide](/img/structure/B6572524.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6572525.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6572530.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6572534.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6572541.png)